molecular formula C7H4BrClN2 B8620288 3-Amino-5-bromo-4-chlorobenzonitrile

3-Amino-5-bromo-4-chlorobenzonitrile

Cat. No. B8620288
M. Wt: 231.48 g/mol
InChI Key: BUIBDAUKGIHORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-bromo-4-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

3-amino-5-bromo-4-chlorobenzonitrile

InChI

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2H,11H2

InChI Key

BUIBDAUKGIHORD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(I1D): A mixture of 3-bromo-4-chloro-5-nitrobenzonitrile (0.99 g, 3.79 mmol), iron (1.057 g, 18.93 mmol) and ammonium chloride (2.025 g, 37.9 mmol) in THF, MeOH and water (60 ml, 1:1:1) was heated to reflux for 1 h. More iron (0.5 g) and NH4Cl (2 g) added, heated for another 2 h and then cooled to room temperature. Filtered off solid, the filtrate was concentrated to remove the organic solvent. The residue was diluted with water, extracted with EtOAc twice, dried and concentrated to dryness. The resulting solid was trituard with EtOAc, solid was filtered off through celite pad and the filtrate was concentrated to give 0.88 g of 3-amino-5-bromo-4-chlorobenzonitrile as yellow solid which was used as such in the next reaction. Intermediate 1: To a solution of 3-amino-5-bromo-4-chlorobenzonitrile (0.88 g, 3.80 mmol) in DCM (25 mL) was added TEA (1.590 mL, 11.41 mmol), BOC2O (1.059 mL, 4.56 mmol) and DMAP (0.464 g, 3.80 mmol). The mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated, the crude product was purified using ISCO silica gel column (24 g, EtOAc/hexane=0-30%) to give 0.667 g of tert-butyl 3-bromo-2-chloro-5-cyanophenylcarbamate as white solid
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
2.025 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.057 g
Type
catalyst
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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